Specific Scientific Field: Oncology, specifically the treatment of advanced solid tumors .
Summary of the Application: 7-Hydroxystaurosporine (UCN-01) has been used in combination with platinum agents like carboplatin for the treatment of advanced solid tumors . The combination was administered as a 3-hour infusion in patients .
Methods of Application or Experimental Procedures: Patients with advanced solid tumors, good performance status, normal organ function, and no potentially curative therapy were eligible for the trial . Carboplatin was escalated from an area under the curve (AUC) of 3 to an AUC of 5. UCN-01 was escalated from 50 to 90 mg/m² .
Results or Outcomes: The major toxicity noted was hypotension, which could be abrogated with the use of saline prehydration and posthydration . No responses were seen; however, seven patients were able to receive more than two courses of therapy . Of note, two of three patients with refractory, progressive small cell lung cancer were able to receive six cycles of therapy without evidence of progression .
Specific Scientific Field: Oncology, specifically the inhibition of glioblastoma cell invasion and migration .
Summary of the Application: 7-Hydroxystaurosporine (UCN-01), a selective protein kinase C (PKC) inhibitor, has been studied for its effects on cell growth, migration, and invasion in invasive human glioblastoma U-87MG cells .
Methods of Application or Experimental Procedures: The effect of UCN-01 on glioblastoma cell invasion and migration was investigated . PKC activity was determined based on the PKC-catalyzed transfer of the 32P-phosphate group from [g-32P]ATP into a PKC-specific peptide substrate .
Results or Outcomes: UCN-01 treatment resulted in concentration- and time-dependent inhibition of U-87MG cell growth at higher doses (> 100 nmol/L), and reduced cell invasion and migration capability at less cytotoxic doses (<100 nmol/L) . UCN-01 significantly repressed PKC activity .
Specific Scientific Field: Oncology, specifically the enhancement of radiotherapy .
Summary of the Application: UCN-01 has been used in conjunction with radiotherapy to enhance cell killing by DNA-targeted therapeutic modalities . It inhibits S and G2 checkpoint arrest in various malignant cell lines and has been investigated in combination with chemotherapy .
Methods of Application or Experimental Procedures: The effect of 20 Gy radiation given in conjunction with UCN-01 on the pO2 and growth of subcutaneous RIF-1 tumors was investigated . Multisite EPR oximetry was used for repeated, non-invasive tumor pO2 measurements .
Results or Outcomes: Irradiation with 20 Gy 12 hours after UCN-01 treatment resulted in a significant inhibition of tumor growth and a significant increase in tumor pO2 to 16-28 mmHg from day 1 onward compared to the control, UCN-01 or 20-Gy groups . Treatment with UCN-01 12 hours after 20 Gy also led to a similar growth inhibition of the tumors and a similar increase in tumor pO2 .
Specific Scientific Field: Hematology, specifically the treatment of leukemia and myeloma .
Summary of the Application: UCN-01 has been used in combination with statins (HMG-CoA reductase inhibitors) to potentiate the lethality in human leukemia and myeloma cells .
Methods of Application or Experimental Procedures: The interactions between UCN-01 and various statins (e.g., lovastatin, simvastatin, or fluvastatin) were examined in human leukemia and myeloma cells . The effects of this combination on cell growth, apoptosis, and signaling perturbations were investigated .
Results or Outcomes: Exposure of U937 and U266 cells to minimally toxic concentrations of UCN-01 and various statins dramatically increased mitochondrial dysfunction, caspase activation, and apoptosis .
Specific Scientific Field: Oncology, specifically the enhancement of radiosensitivity .
Specific Scientific Field: Oncology, specifically the disruption of Ras farnesylation and activation .
Summary of the Application: UCN-01 has been used in combination with statins to disrupt Ras farnesylation and activation, thereby potentiating the lethality in human leukemia and myeloma cells .
Results or Outcomes: Exposure of U937 and U266 cells to minimally toxic concentrations of UCN-01 and various statins dramatically increased mitochondrial dysfunction, caspase activation, and apoptosis .
7-Hydroxystaurosporine, also known as UCN-01, is a derivative of staurosporine, an indolocarbazole alkaloid originally isolated from the bacterium Streptomyces staurosporeus. This compound is recognized for its potent inhibitory effects on various protein kinases, making it a significant subject of research in cancer therapeutics. The structural formula of 7-hydroxystaurosporine is , and it has garnered attention for its ability to induce apoptosis in multiple cancer cell lines, positioning it as a potential treatment option for various malignancies, including renal cell carcinoma and melanoma .
7-Hydroxystaurosporine acts as a protein kinase inhibitor, specifically targeting protein kinases involved in cell cycle regulation, proliferation, and survival []. By inhibiting these kinases, it disrupts essential signaling pathways within cancer cells, leading to cell death or arrest [].
UCN-01 exhibits a unique mechanism compared to other protein kinase inhibitors. It can bind to both the ATP-binding site and the C-terminal regulatory domain of protein kinases, leading to a more potent and sustained inhibition [].
These reactions can lead to the formation of various derivatives, which may exhibit improved selectivity or efficacy against certain tumor cells.
The primary mechanism of action for 7-hydroxystaurosporine involves the inhibition of protein kinases, particularly calcium-dependent protein kinase C isoforms. It inhibits key regulatory kinases involved in cancer cell proliferation and survival, disrupting critical signaling pathways. Notably, 7-hydroxystaurosporine has been shown to inhibit the Akt pathway, which is vital for cell survival and metabolism. Clinical studies have indicated that it can induce insulin resistance when administered intravenously, highlighting its complex biological interactions .
The synthesis of 7-hydroxystaurosporine typically involves hydroxylation of staurosporine at the 7-position. Common methods include:
7-Hydroxystaurosporine has a broad range of applications across various fields:
Research indicates that 7-hydroxystaurosporine can interact with various drugs and biological systems. For instance, it has been noted that combining this compound with ethyl chloride could increase the risk of methemoglobinemia. Additionally, its effects on insulin-stimulated glucose transport have been studied, revealing potential implications for metabolic regulation .
Several compounds share structural or functional similarities with 7-hydroxystaurosporine. These include:
Compound | Key Features | Unique Aspects |
---|---|---|
7-Hydroxystaurosporine | Potent kinase inhibitor; induces apoptosis | Selective inhibition of Akt; lower toxicity compared to staurosporine |
Staurosporine | Broad-spectrum kinase inhibitor | Higher toxicity; less selective |
K252a | Kinase inhibitor with anti-inflammatory properties | Different selectivity profile |
Go6976 | Selective PKC inhibitor | Focused action on specific PKC isoforms |